

Comparative Analysis of Cross-Reactivity for the KRAS G12C Degradator YF135

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Compound of Interest

Compound Name: YF135

Cat. No.: B12402144

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity and selectivity of the **YF135** compound, a reversible-covalent PROTAC (Proteolysis Targeting Chimera) designed to degrade the KRAS G12C mutant protein. Due to the limited availability of comprehensive public cross-reactivity data for **YF135**, this guide leverages information on its parent covalent inhibitor, MRTX849 (Adagrasib), and a structurally related KRAS G12C inhibitor, AMG-510 (Sotorasib), to infer potential off-target profiles and highlight best practices for selectivity assessment.

Introduction to YF135 and the Importance of Cross-Reactivity Studies

YF135 is an experimental molecule that induces the degradation of the oncogenic KRAS G12C protein by hijacking the cell's ubiquitin-proteasome system.^[1] It is composed of a ligand that binds to the KRAS G12C protein (derived from the scaffold of MRTX849), a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.^[1] This induced proximity leads to the ubiquitination and subsequent degradation of KRAS G12C.^[1]

Cross-reactivity, or off-target binding, is a critical aspect of drug development, as it can lead to unforeseen side effects and toxicities. For PROTACs, off-target effects can arise from the binding of either the target-binding ligand or the E3 ligase-recruiting ligand to other proteins, or

from the formation of unintended ternary complexes. Therefore, comprehensive cross-reactivity studies are essential to ensure the safety and efficacy of these novel therapeutic agents.

Comparative Selectivity Profile

While direct, broad-panel cross-reactivity data for **YF135** is not publicly available, we can infer its potential selectivity by examining data from its components and related molecules.

On-Target Selectivity of **YF135**:

YF135 has demonstrated high selectivity for the KRAS G12C mutant over the KRAS G12S mutant. In cellular assays, **YF135** inhibited the proliferation of KRAS G12C-harboring H358 and H23 cells, but not A549 cells which have the KRAS G12S mutation.[2] This selectivity is primarily driven by the specific covalent interaction of the warhead with the cysteine residue present in the G12C mutant.

Inferred Off-Target Profile from Parent and Related Compounds:

To understand the potential for off-target interactions of **YF135**, it is informative to review the selectivity profiles of the parent covalent inhibitor MRTX849 and the similar inhibitor AMG-510.

Compound	On-Target	Known Off-Targets	Experimental Method
MRTX849 (Adagrasib)	KRAS G12C	Lysine-tRNA ligase (KARS)	Chemical Proteomics (Thiol-reactive probe) [3]
AMG-510 (Sotorasib)	KRAS G12C	KEAP1 (Cys288), ALDOA (Cys339), and over 300 other potential sites	Chemical Proteomics (pan-AMG510 antibody peptide IP)[4]

This comparison suggests that while the warhead of **YF135** is highly selective for the G12C mutation among KRAS variants, the potential for off-target covalent modification of other cysteine-containing proteins exists. The off-targets identified for MRTX849 and AMG-510 are

involved in various cellular processes, and their unintended inhibition or degradation could lead to toxicity.

Experimental Protocols for Cross-Reactivity Assessment

A thorough evaluation of a PROTAC's cross-reactivity involves a combination of in vitro and in-cell techniques.

Proteomics-Based Off-Target Identification

Mass spectrometry-based proteomics is a powerful, unbiased method to identify the off-target interactions of a PROTAC.

Protocol: Global Proteomics Analysis of Protein Degradation

- **Cell Culture and Treatment:** Culture a panel of relevant cell lines (e.g., those with and without the target protein) and treat with the PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).
- **Cell Lysis and Protein Digestion:** Harvest the cells, lyse them to extract proteins, and digest the proteins into peptides using an enzyme like trypsin.
- **Isobaric Labeling (Optional):** For quantitative comparison, peptides from different treatment conditions can be labeled with isobaric tags (e.g., TMT or iTRAQ).
- **Liquid Chromatography-Mass Spectrometry (LC-MS/MS):** Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to identify and quantify the proteins.
- **Data Analysis:** Compare the protein abundance profiles between the PROTAC-treated and control samples. Proteins that show a significant decrease in abundance are potential off-targets for degradation.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to assess the direct binding of a PROTAC to its on- and off-targets in a cellular context.

Protocol: CETSA

- Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
- Heating: Heat the cell lysates or intact cells to a range of temperatures.
- Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.
- Protein Quantification: Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using techniques like Western blot or ELISA.
- Data Analysis: Binding of the PROTAC to a protein stabilizes it, leading to a shift in its melting curve to higher temperatures.

Western Blotting for Target Engagement and Degradation

Western blotting is a standard method to confirm the degradation of a specific on-target or potential off-target protein.

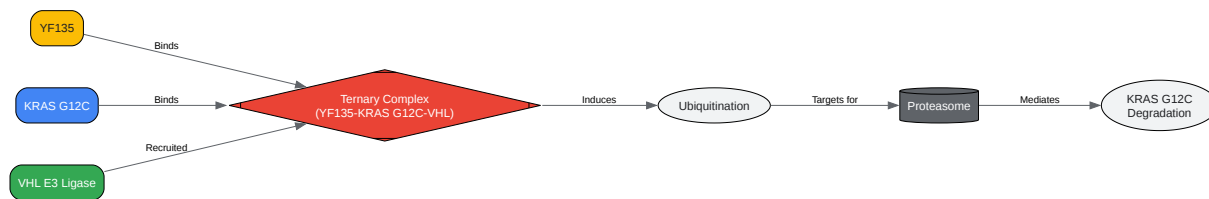
Protocol: Western Blot Analysis

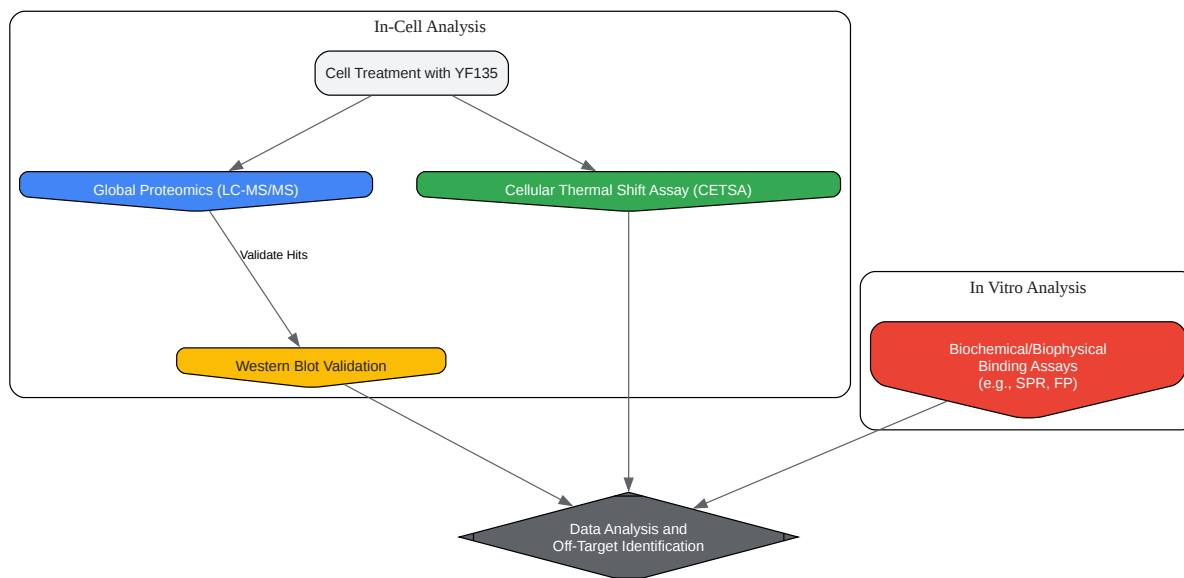
- Cell Culture and Treatment: Treat cells with the PROTAC as described for the proteomics analysis.
- Protein Extraction and Quantification: Lyse the cells and determine the total protein concentration.
- SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
- Immunoblotting: Probe the membrane with primary antibodies specific to the target protein and a loading control (e.g., GAPDH or β -actin).

- Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
- Quantification: Densitometry is used to quantify the protein band intensities and determine the extent of degradation.

Visualizing Pathways and Workflows

Mechanism of Action of YF135





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